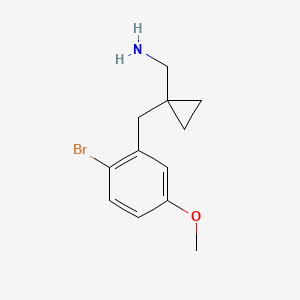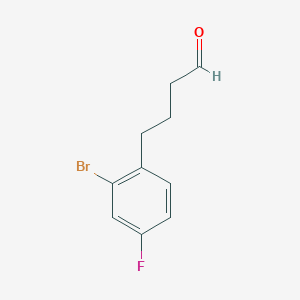
Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters. This compound is characterized by the presence of a methyl ester group, a hydroxy group, and a dichlorophenyl group attached to a propanoate backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: 3-(3,4-dichlorophenyl)-2-oxopropanoate.
Reduction: 3-(3,4-dichlorophenyl)-2-hydroxypropanol.
Substitution: 3-(3-methoxy-4-chlorophenyl)-2-hydroxypropanoate.
科学的研究の応用
Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the dichlorophenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.
類似化合物との比較
Similar Compounds
Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
3-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid: The acid form of the compound.
Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanol: The reduced form of the ester.
Uniqueness
Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its dichlorophenyl group provides additional reactivity and potential biological activity, making it a versatile compound in both research and industrial applications.
特性
分子式 |
C10H10Cl2O3 |
|---|---|
分子量 |
249.09 g/mol |
IUPAC名 |
methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10Cl2O3/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4,9,13H,5H2,1H3 |
InChIキー |
RRHPFVVEKSRIIP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{4-Chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15313625.png)






![Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B15313671.png)



